1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a bromine atom, and a methyl group (-CH3) attached to a phenyl ring (a six-membered carbon ring).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the bromine and methyl groups, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the carboxylic acid group. The bromine and methyl groups would be substituents on the phenyl ring. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the bromine atom could be involved in substitution reactions. The triazole ring might also undergo reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it somewhat polar, and the bromine atom could increase its molecular weight.Scientific Research Applications
Synthesis and Characterization
The research on 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives mainly focuses on their synthesis and potential applications in various fields. One study describes a general method for synthesizing triazole derivatives, demonstrating their importance as intermediates in drug synthesis. The process involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, leading to the formation of 1-methyl-4-phenyl-1H-1,2,3-triazole. This compound is then further processed to yield the title compound, showcasing the versatility and utility of triazole derivatives in synthetic chemistry (Liu et al., 2015).
Luminescent Properties and Metal Complex Formation
Another aspect of research on triazole derivatives includes the study of their luminescent properties and the formation of metal complexes. For instance, the synthesis of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives has been reported, where an interesting in situ decarboxylation of the ligands was observed. This study not only contributes to the field of coordination chemistry but also suggests potential applications of these complexes in materials science, particularly in luminescence (Zhao et al., 2014).
Biological Activity and Probe Development
Research also extends to the biological activity of triazole compounds. A notable study describes the development of a new fluorescence probe based on a triazole derivative for the selective detection of homocysteine (Hcy), a biomarker for several diseases. This probe demonstrates high selectivity and sensitivity, indicating the potential of triazole derivatives in the development of diagnostic tools and in biomedical research (Chu et al., 2019).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
Future research on this compound could involve studying its synthesis, its reactions, and its potential applications. For example, it could be investigated as a potential drug, or as a building block for more complex molecules.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheet when handling chemicals.
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSQKXEWVBBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.